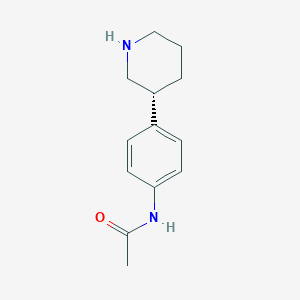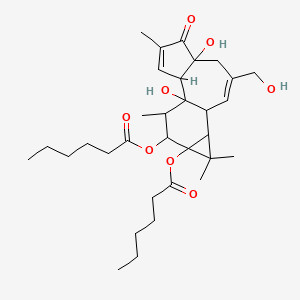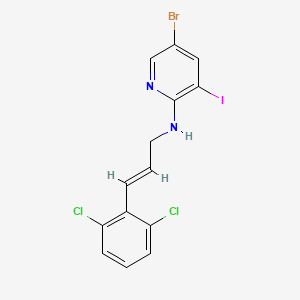
5-Bromo-N-(3-(2,6-dichlorophenyl)allyl)-3-iodopyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is a complex organic compound that features a pyridine ring substituted with bromine, iodine, and a propenyl group attached to a dichlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the pyridine ring through electrophilic substitution reactions.
Final Assembly: The dichlorophenyl moiety is attached through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.
科学研究应用
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyridine: Similar in structure but lacks the propenyl and dichlorophenyl groups.
3-Iodo-2-pyridinamine: Lacks the bromine and propenyl groups.
N-[(E)-3-(2,6-Dichlorophenyl)-2-propenyl]-2-pyridinamine: Lacks the bromine and iodine atoms.
Uniqueness
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C14H10BrCl2IN2 |
|---|---|
分子量 |
484.0 g/mol |
IUPAC 名称 |
5-bromo-N-[(E)-3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine |
InChI |
InChI=1S/C14H10BrCl2IN2/c15-9-7-13(18)14(20-8-9)19-6-2-3-10-11(16)4-1-5-12(10)17/h1-5,7-8H,6H2,(H,19,20)/b3-2+ |
InChI 键 |
XIEBZLOZRSDTSX-NSCUHMNNSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CNC2=C(C=C(C=N2)Br)I)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=CCNC2=C(C=C(C=N2)Br)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


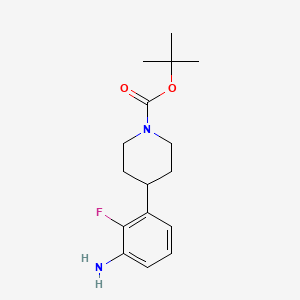
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)


![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
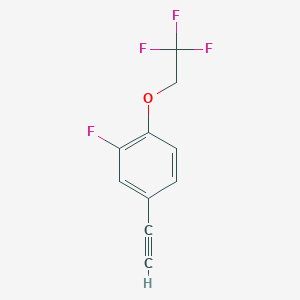
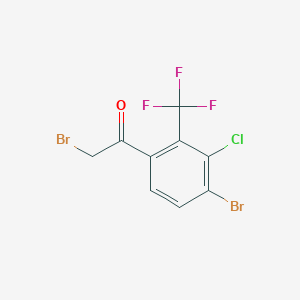
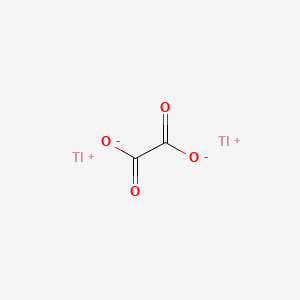
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
